molecular formula C20H23FN2O3S B2729773 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941882-50-4

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2729773
CAS No.: 941882-50-4
M. Wt: 390.47
InChI Key: VEANSRFIYMFVBT-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This compound features a tetrahydroquinoline scaffold, a privileged structure in drug discovery that is frequently explored for its potential biological activities . The core structure is functionalized with a 4-fluorophenylsulfonyl group, a moiety commonly investigated for its potential to modulate various cellular signaling pathways. Research on compounds containing similar sulfonamide and fluorophenyl substitutions has shown promise in early-stage anticancer research, with some derivatives demonstrated to inhibit proliferation and induce apoptosis in cancer cell lines . Furthermore, the tetrahydroquinoline scaffold is a subject of study in neuroscience research, with some structurally related compounds being investigated for their interaction with central nervous system targets . The specific mechanism of action, biological targets, and full spectrum of research applications for this compound are yet to be fully characterized and represent an area for ongoing scientific investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)22-16-8-11-18-14(13-16)5-4-12-23(18)27(25,26)17-9-6-15(21)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEANSRFIYMFVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific synthetic routes and reaction conditions are detailed in various chemical literature sources . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has been explored for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in therapeutic applications, potentially targeting specific molecular pathways . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide and related compounds:

Compound Core Structure Substituents Key Properties Reference
This compound Tetrahydroquinoline - 4-Fluorophenylsulfonyl (position 1)
- Pivalamide (position 6)
High steric bulk from pivalamide; potential metabolic stability from sulfonyl group
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide Tetrahydroquinoline - 4-Fluorophenylsulfonyl (position 1)
- 3-Chlorobenzamide (position 6)
Increased aromaticity from chlorobenzamide; potential for altered binding affinity
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide Tetrahydroquinoline - Thiophene-2-carbonyl (position 1)
- Pivalamide (position 6)
Reduced electron-withdrawing effects compared to sulfonyl; possible π-π interactions with thiophene
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Tetrahydroquinoline - Piperidin-4-yl (position 1)
- Thiophene-2-carboximidamide (position 6)
Basic piperidine group enhances solubility (as dihydrochloride salt); NOS inhibition (IC50: 120 nM)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline - Trifluoroacetyl (position 2)
- 4-(2-Cyclopropylethyl)-2-fluorophenyl (position 6)
Isoquinoline scaffold; strong electron-withdrawing trifluoroacetyl group; synthetic scalability (100 g)

Structural and Functional Analysis

Amide vs. In contrast, the 3-chlorobenzamide analog () introduces a planar aromatic ring, which may enhance binding to hydrophobic pockets but reduce metabolic stability . The thiophene-2-carboximidamide group in compounds (e.g., compound 70) confers basicity and hydrogen-bonding capacity, contributing to selective NOS inhibition (e.g., nNOS IC50 = 120 nM vs. eNOS IC50 > 10 µM) .

Sulfonyl vs. Carbonyl Linkers: The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing effects and resistance to enzymatic degradation compared to the thiophene-2-carbonyl group in ’s compound .

Core Scaffold Variations: Tetrahydroisoquinoline derivatives () have a fused aromatic system, which may increase rigidity and binding affinity compared to tetrahydroquinoline-based compounds . Piperidine/pyrrolidine substitutions () improve aqueous solubility (e.g., compound 28 as a dihydrochloride salt) but may introduce basicity-related toxicity risks .

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H21FN2O3S
  • CAS Number : 1005299-80-8
  • Molecular Weight : 364.45 g/mol

The compound is primarily recognized as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the regulation of Th17 cells. Th17 cells are implicated in various autoimmune diseases, making RORγt a significant target for therapeutic intervention .

In Vitro Studies

  • Cholinesterase Inhibition : Studies have shown that related compounds exhibit significant inhibition of cholinesterases, which are enzymes critical for neurotransmission. The biological activity was assessed using Ellman's spectrophotometric method, revealing promising results in terms of IC50 values comparable to known inhibitors like tacrine .
  • RORγt Inhibition : The compound has been evaluated for its ability to inhibit RORγt activity. In mouse models, it demonstrated effective modulation of Th17-mediated responses, indicating potential therapeutic applications in autoimmune conditions such as rheumatoid arthritis and psoriasis .

In Vivo Studies

In animal models, particularly mice and rats, this compound showed:

  • Bioavailability : The compound exhibited high oral bioavailability (F = 48.1% in mice and 32.9% in rats), significantly higher than previously studied derivatives .
  • Efficacy : It effectively reduced symptoms of psoriasis at lower doses without adverse effects over a two-week administration period .

Case Study 1: Treatment of Psoriasis

In a controlled study involving mice with induced psoriasis, treatment with this compound led to a notable reduction in psoriatic lesions compared to control groups. The compound's mechanism involved downregulation of inflammatory cytokines associated with Th17 cells.

Case Study 2: Rheumatoid Arthritis Model

Another study assessed the compound's effects in a rheumatoid arthritis model where it was administered over several weeks. Results indicated a significant decrease in joint inflammation and damage markers, suggesting its potential as a therapeutic agent for managing rheumatoid arthritis symptoms.

Data Summary Table

Study TypeModelKey FindingsBioavailability (%)Efficacy
In VitroCholinesterase inhibitionComparable IC50 to tacrine-Significant inhibition
In VivoPsoriasisReduced lesions48.1 (mice)Effective at lower doses
In VivoRheumatoid ArthritisDecreased inflammation markers32.9 (rats)Significant symptom relief

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